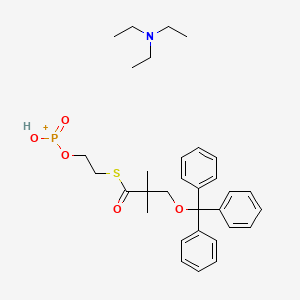
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate is a complex organic compound that combines the properties of triethylamine, a common organic base, with a phosphonate group and a trityloxy-protected thiol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate typically involves multiple steps:
Protection of Thiol Group: The thiol group is protected using a trityl group to prevent unwanted reactions during subsequent steps.
Formation of Phosphonate Ester: The protected thiol is then reacted with a phosphonate ester under controlled conditions.
Introduction of Triethylamine: Finally, triethylamine is introduced to the reaction mixture to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonate group can be reduced under specific conditions.
Substitution: The trityl group can be removed to reveal the free thiol, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic conditions or specific catalysts can facilitate the removal of the trityl group.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced phosphonate derivatives.
Substitution: Free thiol derivatives.
Scientific Research Applications
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and thiol derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trityl-protected thiol can be deprotected to reveal a reactive thiol group, which can then participate in various biochemical pathways. The phosphonate group can also interact with enzymes and other proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Similar in structure but lacks the thiol and trityl groups.
Triethyl phosphite: Contains a phosphite group instead of a phosphonate.
Trityl thiol: Contains the trityl-protected thiol but lacks the phosphonate group.
Uniqueness
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate is unique due to its combination of a trityl-protected thiol and a phosphonate group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
Properties
Molecular Formula |
C32H43NO5PS+ |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-(2,2-dimethyl-3-trityloxypropanoyl)sulfanylethoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C26H27O5PS.C6H15N/c1-25(2,24(27)33-19-18-31-32(28)29)20-30-26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;1-4-7(5-2)6-3/h3-17H,18-20H2,1-2H3;4-6H2,1-3H3/p+1 |
InChI Key |
LADSWJZTSOQWRT-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC)CC.CC(C)(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)SCCO[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















